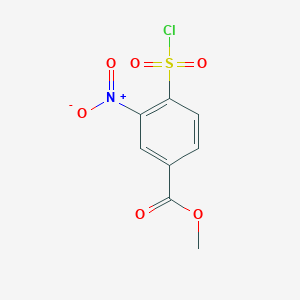

Methyl 4-(chlorosulfonyl)-3-nitrobenzoate

CAS No.: 162010-78-8

Cat. No.: VC2363265

Molecular Formula: C8H6ClNO6S

Molecular Weight: 279.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 162010-78-8 |

|---|---|

| Molecular Formula | C8H6ClNO6S |

| Molecular Weight | 279.65 g/mol |

| IUPAC Name | methyl 4-chlorosulfonyl-3-nitrobenzoate |

| Standard InChI | InChI=1S/C8H6ClNO6S/c1-16-8(11)5-2-3-7(17(9,14)15)6(4-5)10(12)13/h2-4H,1H3 |

| Standard InChI Key | QSCZSBGBDORDGM-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC(=C(C=C1)S(=O)(=O)Cl)[N+](=O)[O-] |

| Canonical SMILES | COC(=O)C1=CC(=C(C=C1)S(=O)(=O)Cl)[N+](=O)[O-] |

Introduction

Chemical Structure and Properties

Molecular Structure

Methyl 4-(chlorosulfonyl)-3-nitrobenzoate has the molecular formula C8H6ClNO6S, with a calculated molecular weight of approximately 291.65 g/mol. The structure features a benzene ring substituted with:

-

A methyl ester group (-COOCH3) at position 1

-

A nitro group (-NO2) at position 3

-

A chlorosulfonyl group (-SO2Cl) at position 4

This arrangement of functional groups creates a highly polarized molecule with multiple reactive sites, distinguishing it from the related compound Methyl 4-chloro-3-nitrobenzoate (C8H6ClNO4, MW 215.59 g/mol), which contains a chloro group rather than a chlorosulfonyl group .

The presence of the chlorosulfonyl group significantly affects the physical properties compared to simple chloro-substituted analogs, particularly increasing molecular weight, melting point, and reactivity with nucleophilic solvents including water.

Chemical Reactivity

Methyl 4-(chlorosulfonyl)-3-nitrobenzoate possesses multiple reactive sites that contribute to its chemical behavior:

-

The chlorosulfonyl group (-SO2Cl) is highly reactive toward nucleophiles, readily undergoing substitution reactions with:

-

Amines to form sulfonamides

-

Alcohols to form sulfonate esters

-

Water to form sulfonic acids

-

-

The nitro group (-NO2) can be:

-

Reduced to an amino group (-NH2) using various reducing agents

-

Involved in nucleophilic aromatic substitution reactions

-

Participate in electron-withdrawing effects that influence reactivity at other positions

-

-

The methyl ester group (-COOCH3) can undergo:

-

Hydrolysis to form the corresponding carboxylic acid

-

Transesterification with other alcohols

-

Reduction to form alcohols or aldehydes

-

The compound is expected to be moisture-sensitive due to the reactivity of the chlorosulfonyl group with water, producing hydrochloric acid and the corresponding sulfonic acid derivative.

Comparison with Structurally Related Compounds

Structural Comparison with Methyl 4-chloro-3-nitrobenzoate

A direct comparison with Methyl 4-chloro-3-nitrobenzoate provides valuable insights into the influence of the chlorosulfonyl group on molecular properties. The key difference is the replacement of the direct chloro substituent (-Cl) with a chlorosulfonyl group (-SO2Cl) at position 4.

Table 2: Structural and Property Comparison

Reactivity Patterns

The reactivity patterns of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate would differ significantly from those of Methyl 4-chloro-3-nitrobenzoate:

-

The chlorosulfonyl group provides a much more reactive electrophilic site compared to a chloro substituent, enabling facile nucleophilic substitution reactions.

-

The combined electron-withdrawing effects of the chlorosulfonyl and nitro groups would significantly influence the electronic distribution in the aromatic ring, potentially facilitating additional substitution reactions.

-

While Methyl 4-chloro-3-nitrobenzoate requires activation for substitution at the 4-position, the chlorosulfonyl group in Methyl 4-(chlorosulfonyl)-3-nitrobenzoate is inherently reactive without additional activation.

-

The hydrolytic stability is dramatically different, with the chlorosulfonyl compound being susceptible to rapid hydrolysis in moist conditions.

Synthetic Approaches

Reaction Conditions and Considerations

Successful synthesis would likely require careful control of reaction parameters:

-

Temperature control is critical, particularly for chlorosulfonation reactions, which are typically conducted at low temperatures (0-20°C) to manage exothermic reactions and control regioselectivity .

-

The use of appropriate solvents that are compatible with highly reactive reagents like chlorosulfonic acid is essential. Non-nucleophilic solvents such as dichloromethane or 1,2-dichloroethane would likely be suitable, similar to those used in related nitration reactions .

-

Careful quenching procedures would be necessary to safely neutralize excess reactive reagents, particularly when working with chlorosulfonic acid.

-

Purification strategies would need to account for the moisture sensitivity of the product, potentially employing techniques such as recrystallization from anhydrous solvents similar to methods used for related compounds .

The continuous flow methods described for similar nitration reactions could potentially be adapted for the chlorosulfonation step, offering advantages in terms of heat management, reaction control, and safety.

| Application Area | Potential Uses | Relevant Properties |

|---|---|---|

| Polymer Chemistry | Monomer for specialty polymers, crosslinking agent | Reactive chlorosulfonyl group, multiple functional groups for polymerization |

| Surface Modification | Reagent for surface functionalization | Ability to form covalent bonds with various functional groups on surfaces |

| Electronic Materials | Precursor for conjugated systems | Aromatic core with substituents affecting electronic properties |

| Dye Chemistry | Intermediate for azo dye synthesis | Nitro group can be reduced to amine for diazotization |

| Specialty Materials | Component in high-performance composites | Multiple reactive sites for integration into material matrices |

The applications in materials science would exploit the compound's ability to form stable covalent bonds with various functional groups, potentially creating materials with unique properties.

| Aspect | Recommendations | Rationale |

|---|---|---|

| Personal Protective Equipment | Chemical-resistant gloves, safety goggles, lab coat, closed-toe shoes | Protection against corrosive properties |

| Engineering Controls | Well-ventilated fume hood, splash shields | Containment of vapors and accidental splashes |

| Storage Conditions | Air-tight containers, cool dry location, away from water and nucleophiles | Prevention of hydrolysis and uncontrolled reactions |

| Incompatible Materials | Water, alcohols, amines, bases, strong oxidizers | Avoid rapid exothermic reactions |

| Emergency Procedures | Spill control materials for acids, dry sand or vermiculite | Appropriate for chlorosulfonyl compounds |

| Waste Disposal | Consider as hazardous waste, neutralization before disposal | Environmental protection |

Analytical Characterization

Chromatographic Analysis

High-performance liquid chromatography (HPLC) would be suitable for analysis and purification, potentially using:

-

Reverse-phase C18 columns

-

Gradient elution with acetonitrile/water mixtures

-

UV detection at wavelengths corresponding to aromatic and nitro group absorption (approximately 254-280 nm)

Research Opportunities and Future Directions

Synthetic Methodology Development

Several research opportunities exist for improving the synthesis of Methyl 4-(chlorosulfonyl)-3-nitrobenzoate:

-

Development of milder, more selective chlorosulfonation methods to improve yield and purity.

-

Adaptation of continuous flow chemistry techniques, similar to those described for nitration reactions , to enhance safety and efficiency of chlorosulfonation processes.

-

Exploration of catalytic approaches to control regioselectivity in both chlorosulfonation and nitration steps.

-

Investigation of green chemistry alternatives to traditional chlorosulfonating agents.

Applications Research

Future research could explore:

-

Systematic preparation and biological evaluation of sulfonamide derivatives obtained from Methyl 4-(chlorosulfonyl)-3-nitrobenzoate.

-

Development of novel materials incorporating the functional groups present in this compound and its derivatives.

-

Application in targeted covalent inhibitor development for pharmaceutical research.

-

Exploration of photochemical properties following strategic functional group modifications.

Analytical Method Development

Research opportunities in analytical chemistry include:

-

Development of specific and sensitive methods for detecting and quantifying Methyl 4-(chlorosulfonyl)-3-nitrobenzoate in reaction mixtures and environmental samples.

-

Investigation of degradation pathways and identification of breakdown products under various conditions.

-

Establishment of comprehensive spectroscopic databases for this compound and its derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume